4-(2-Methoxybenzoyl)-3,5-bis(2-methylpropyl)benzaldehyde
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Overview
Description
4-(2-Methoxybenzoyl)-3,5-bis(2-methylpropyl)benzaldehyde is an organic compound characterized by its complex aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxybenzoyl)-3,5-bis(2-methylpropyl)benzaldehyde typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of a benzene derivative, followed by subsequent functional group modifications. The reaction conditions often require the use of strong acids like AlCl3 as catalysts and anhydrous conditions to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxybenzoyl)-3,5-bis(2-methylpropyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid using oxidizing agents like KMnO4.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as NaBH4.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst like FeBr3.
Major Products
Oxidation: 4-(2-Methoxybenzoyl)-3,5-bis(2-methylpropyl)benzoic acid.
Reduction: 4-(2-Methoxybenzoyl)-3,5-bis(2-methylpropyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(2-Methoxybenzoyl)-3,5-bis(2-methylpropyl)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Methoxybenzoyl)-3,5-bis(2-methylpropyl)benzaldehyde involves its interaction with specific molecular targets. For instance, its antibacterial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoyl chloride: Shares the methoxybenzoyl functional group but differs in its overall structure and reactivity.
Methyl benzoate: Another aromatic compound with different functional groups and applications.
Uniqueness
4-(2-Methoxybenzoyl)-3,5-bis(2-methylpropyl)benzaldehyde is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
137600-70-5 |
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Molecular Formula |
C23H28O3 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
4-(2-methoxybenzoyl)-3,5-bis(2-methylpropyl)benzaldehyde |
InChI |
InChI=1S/C23H28O3/c1-15(2)10-18-12-17(14-24)13-19(11-16(3)4)22(18)23(25)20-8-6-7-9-21(20)26-5/h6-9,12-16H,10-11H2,1-5H3 |
InChI Key |
QPXMCGIYMMUZJG-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC(=CC(=C1C(=O)C2=CC=CC=C2OC)CC(C)C)C=O |
Canonical SMILES |
CC(C)CC1=CC(=CC(=C1C(=O)C2=CC=CC=C2OC)CC(C)C)C=O |
Synonyms |
3,5-DIISOBUTYL-4-(2-METHOXYBENZOYL)-OXO-TOLUENE |
Origin of Product |
United States |
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